2,4-Bis[(trifluoromethyl)sulfanyl]phenol
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Overview
Description
2,4-Bis[(trifluoromethyl)sulfanyl]phenol is a chemical compound with the molecular formula C8H4F6OS2 and a molecular weight of 294.24 g/mol It is characterized by the presence of two trifluoromethylsulfanyl groups attached to a phenol ring
Preparation Methods
The synthesis of 2,4-Bis[(trifluoromethyl)sulfanyl]phenol typically involves the reaction of 2,4-dihydroxybenzene with trifluoromethylsulfanyl reagents under specific conditions. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a base like potassium carbonate . The reaction is carried out at a controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this synthetic route with optimized reaction parameters to achieve efficient and cost-effective production.
Chemical Reactions Analysis
2,4-Bis[(trifluoromethyl)sulfanyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced sulfur-containing products.
Common reagents and conditions used in these reactions include organic solvents, bases, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions include sulfoxides, sulfones, and alkylated phenol derivatives.
Scientific Research Applications
2,4-Bis[(trifluoromethyl)sulfanyl]phenol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.
Mechanism of Action
The mechanism of action of 2,4-Bis[(trifluoromethyl)sulfanyl]phenol involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfanyl groups can participate in various chemical interactions, including hydrogen bonding and hydrophobic interactions, which influence the compound’s reactivity and biological activity. The phenolic hydroxyl group can also form hydrogen bonds with target molecules, contributing to its overall mechanism of action .
Comparison with Similar Compounds
2,4-Bis[(trifluoromethyl)sulfanyl]phenol can be compared with other similar compounds, such as:
2,4-Dichlorophenol: This compound has chlorine atoms instead of trifluoromethylsulfanyl groups, resulting in different chemical properties and reactivity.
2,4-Difluorophenol: The presence of fluorine atoms instead of trifluoromethylsulfanyl groups leads to variations in chemical behavior and applications.
2,4-Dimethylphenol: The methyl groups in this compound provide different steric and electronic effects compared to trifluoromethylsulfanyl groups.
Properties
IUPAC Name |
2,4-bis(trifluoromethylsulfanyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6OS2/c9-7(10,11)16-4-1-2-5(15)6(3-4)17-8(12,13)14/h1-3,15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKYFYVOGSFZQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC(F)(F)F)SC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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